methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate

Catalog No.
S6522962
CAS No.
189060-64-8
M.F
C4H5F3O3
M. Wt
158.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate

CAS Number

189060-64-8

Product Name

methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate

IUPAC Name

methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate

Molecular Formula

C4H5F3O3

Molecular Weight

158.08 g/mol

InChI

InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3/t2-/m0/s1

InChI Key

ORNQCBRCAKLZDO-REOHCLBHSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)O

Isomeric SMILES

COC(=O)[C@@H](C(F)(F)F)O

Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated organic compound that belongs to the class of hydroxypropanoate esters. Its molecular formula is C4H5F3O3C_4H_5F_3O_3 and it has a molecular weight of approximately 158.08 g/mol. The compound features a trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and bioactivity. The structure includes a methyl ester functional group and a hydroxyl group, contributing to its potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of esters and alcohols:

  • Ester Hydrolysis: This reaction occurs when the ester bond is cleaved by water in the presence of an acid or base, yielding the corresponding alcohol and carboxylic acid.
  • Transesterification: The compound can react with alcohols to form different esters, which is useful in modifying its properties for specific applications.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms under appropriate conditions.

The biological activity of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate is influenced by its structural features. Compounds containing trifluoromethyl groups are known for their enhanced biological activity. Studies suggest that this compound may exhibit:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Fluorinated compounds often demonstrate modulation of inflammatory pathways.
  • Potential as Drug Precursors: Its structural similarity to known pharmaceuticals suggests potential use as an intermediate in drug synthesis.

Several synthesis methods for methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate have been reported:

  • Fluorination of Hydroxypropanoic Acid: The introduction of trifluoromethyl groups can be achieved through electrophilic fluorination reactions involving hydroxypropanoic acid derivatives.
  • Esterification Reactions: The hydroxyl group can react with methanol in the presence of acid catalysts to form the methyl ester.
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to selectively produce the (2S) enantiomer of the compound.

Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate has potential applications across various domains:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs due to its biological activity.
  • Agrochemicals: Its properties may be exploited in developing new pesticides or herbicides.
  • Chemical Research: Used as a reagent in organic synthesis for creating complex molecules.

Interaction studies involving methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate focus on its reactivity with biological molecules:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action as a drug or pesticide.
  • Enzyme Inhibition Assays: Assessing its potential to inhibit specific enzymes related to metabolic pathways could reveal therapeutic uses.

Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid24435-45-81.00Contains an additional methyl group; more hydrophobic.
3,3,3-Trifluoro-2-methylpropanoic acid381-97-50.75Lacks hydroxyl group; primarily used in industrial applications.
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid1163729-47-20.68Cyclohexane derivative; different ring structure affects reactivity.
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate1188911-72-90.64Additional dimethyl groups enhance steric hindrance.

Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate stands out due to its specific stereochemistry and functional groups that contribute to its unique reactivity and biological properties compared to these similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

158.01907850 g/mol

Monoisotopic Mass

158.01907850 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-25

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